molecular formula C8H7BrN2 B2541742 4-(Bromomethyl)pyrazolo[1,5-a]pyridine CAS No. 2168388-95-0

4-(Bromomethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B2541742
CAS No.: 2168388-95-0
M. Wt: 211.062
InChI Key: QJFMURNHQINWEU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyrazolo[1,5-a]pyridine (CAS 2168388-95-0) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features a pyrazolopyridine scaffold, a privileged structure in medicinal chemistry, functionalized with a reactive bromomethyl group. The molecular formula is C8H7BrN2 and it has a molecular weight of 211.0586 g/mol . The presence of the bromomethyl moiety makes this compound an excellent alkylating agent and a versatile intermediate for constructing more complex molecules. Researchers can utilize this functional group for nucleophilic substitution reactions, metal-catalyzed cross-couplings, or to introduce the pyrazolo[1,5-a]pyridine fragment into target structures via carbon-carbon or carbon-heteroatom bond formation . The pyrazolo[1,5-a]pyridine core is of significant interest in the development of novel pharmacologically active compounds, and this bromomethyl derivative serves as a key starting material for such applications. Safety Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)pyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFMURNHQINWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168388-95-0
Record name 4-(bromomethyl)pyrazolo[1,5-a]pyridine
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Reactivity and Reaction Mechanisms of 4 Bromomethyl Pyrazolo 1,5 a Pyridine

Electrophilic Nature of the Bromomethyl Group in Heterocyclic Systems

The bromomethyl group (-CH₂Br) attached to the pyrazolo[1,5-a]pyridine (B1195680) core at the 4-position is the primary center of electrophilicity in the molecule. This reactivity is analogous to that of benzylic and allylic halides and is a cornerstone of its synthetic utility. The carbon atom of the bromomethyl group is rendered electron-deficient for two main reasons:

Inductive Effect : The highly electronegative bromine atom withdraws electron density from the adjacent carbon atom, creating a significant partial positive charge (δ+) on the carbon.

Stabilization of the Transition State : During a nucleophilic substitution reaction, the transition state (and any potential carbocation intermediate in an Sₙ1-type mechanism) is stabilized by the adjacent pyrazolo[1,5-a]pyridine ring system. The aromatic system can delocalize the developing positive charge, lowering the activation energy of the reaction.

Nucleophilic Substitution Reactions at the Bromomethyl Center

The pronounced electrophilicity of the methylene carbon in 4-(bromomethyl)pyrazolo[1,5-a]pyridine makes it an ideal substrate for nucleophilic substitution reactions. These reactions, typically proceeding via an Sₙ2 mechanism, are fundamental for introducing diverse functional groups and building molecular complexity.

A variety of heteroatom nucleophiles can readily displace the bromide leaving group to form stable carbon-heteroatom bonds. This strategy is widely employed for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Carbon-Nitrogen (C-N) Bond Formation : Primary and secondary amines, as well as other nitrogen-containing nucleophiles like azides and imidazoles, can be alkylated using this compound. These reactions typically proceed under basic conditions to neutralize the HBr byproduct. The resulting aminomethyl derivatives are common structural motifs in pharmacologically active compounds. For instance, the analogous compound 4-(bromomethyl)pyridine hydrobromide is known to react with diamines to form the corresponding substituted products .

Carbon-Oxygen (C-O) Bond Formation : Oxygen-based nucleophiles, such as alcohols, phenols, and carboxylates, react to form ethers and esters, respectively. The use of a base (e.g., sodium hydride, potassium carbonate) is generally required to deprotonate the nucleophile, generating the more reactive alkoxide or phenoxide. These reactions are valuable for linking the pyrazolo[1,5-a]pyridine scaffold to other molecular fragments through an ether linkage.

Carbon-Sulfur (C-S) Bond Formation : Thiols and thiophenols are potent nucleophiles that react efficiently with this compound to yield the corresponding thioethers. These reactions often proceed rapidly under mild basic conditions. The reactivity of halopyridines with sulfur nucleophiles is well-documented, often affording quantitative yields of the substitution product sci-hub.se.

The table below summarizes representative nucleophilic substitution reactions.

Nucleophile TypeExample NucleophileReagent/ConditionsProduct Type
NitrogenPiperidineK₂CO₃, Acetonitrile, reflux4-(Piperidin-1-ylmethyl)pyrazolo[1,5-a]pyridine
OxygenSodium PhenoxideDMF, 60 °C4-(Phenoxymethyl)pyrazolo[1,5-a]pyridine
SulfurSodium ThiophenoxideEthanol, rt4-((Phenylthio)methyl)pyrazolo[1,5-a]pyridine

For nucleophilic substitution reactions occurring at the bromomethyl center of this compound, the carbon atom is achiral. Therefore, direct substitution at this site does not involve the inversion or retention of stereochemistry. However, stereochemical considerations can become important if either the incoming nucleophile or other parts of the pyrazolo[1,5-a]pyridine scaffold contain chiral centers. In such cases, the reaction could potentially lead to the formation of diastereomers. The steric environment around the reaction center, influenced by the planar heterocyclic ring, is generally accessible, allowing for efficient reaction with a variety of nucleophiles without significant steric hindrance.

Cross-Coupling Reactions Involving the Bromomethyl Group

While aryl and vinyl halides are the most common electrophiles in palladium-catalyzed cross-coupling, activated alkyl halides like this compound can also participate in certain carbon-carbon bond-forming reactions.

The Suzuki-Miyaura coupling reaction, which traditionally pairs an organoboron compound with an organic halide, is a powerful tool for creating C-C bonds. While this reaction is most efficient with sp²-hybridized carbon-halide bonds (e.g., bromo-pyridines), variants involving sp³-hybridized benzylic halides have been developed.

The reaction of this compound with arylboronic acids under palladium catalysis can lead to the formation of 4-benzylpyrazolo[1,5-a]pyridine derivatives. The catalytic cycle would involve the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. Research on similar systems, such as 4-bromomethyl coumarins, has demonstrated successful Suzuki-Miyaura cross-coupling with various arylboronic acids to produce 4-benzyl derivatives researchgate.net. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions like homocoupling or reduction.

The table below outlines typical conditions for a Suzuki-Miyaura reaction involving a benzylic-type bromide.

ComponentExample Reagent
Electrophile This compound
Nucleophile Phenylboronic acid
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Dioxane/Water or Toluene

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed transformations can be envisaged for this compound. These include:

Sonogashira Coupling : While less common for sp³ centers, palladium/copper-catalyzed coupling with terminal alkynes could potentially form 4-propargylpyrazolo[1,5-a]pyridine derivatives under specific conditions.

Negishi Coupling : The reaction with organozinc reagents, catalyzed by palladium or nickel, offers another pathway for C(sp³)-C(sp²) bond formation.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction provides an alternative to classical nucleophilic substitution for forming C-N bonds, often with a broader substrate scope and milder conditions. It involves the coupling of the bromomethyl group with amines, amides, or carbamates nih.gov.

The functionalization of the related pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]-1,3,5-triazine scaffolds through various palladium-catalyzed cross-coupling reactions highlights the broad applicability of these methods to this class of heterocycles rsc.orgresearchgate.net. These advanced synthetic techniques significantly expand the chemical space accessible from this compound, enabling the creation of complex and diverse molecular architectures.

Mechanistic Investigations of Pyrazolo[1,5-a]pyridine Ring Formation and Functionalization

Detailed mechanistic studies specifically centered on this compound are not extensively documented in publicly available research. However, a comprehensive understanding of its reactivity can be derived from the well-established reaction mechanisms for the synthesis and functionalization of the parent pyrazolo[1,5-a]pyridine scaffold. The principles governing the formation of this fused heterocyclic system and its subsequent reactions are directly applicable to its derivatives.

The formation of the pyrazolo[1,5-a]pyridine ring system is most commonly achieved through [3+2] cycloaddition reactions. acs.org A prevalent pathway involves the reaction of N-iminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes. acs.org This process is considered a type of 1,3-dipolar cycloaddition.

Another significant pathway involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by agents such as acetic acid and molecular oxygen. acs.org A plausible mechanism for this transformation is proposed to proceed through several key steps:

Activation and Nucleophilic Addition : Proton transfer from an acid catalyst (e.g., acetic acid) activates the N-amino-2-iminopyridine. This is followed by the nucleophilic addition of the enol form of a β-dicarbonyl substrate to the activated imine, forming an adduct intermediate (Intermediate A). acs.org

Oxidative Dehydrogenation and Cyclization : The resulting adduct can then follow one of two primary pathways. In the first, it undergoes oxidative dehydrogenation, often facilitated by molecular oxygen, to form a new intermediate (Intermediate B). This intermediate then cyclizes to form a subsequent structure (Intermediate C). acs.org

Dehydration : The final step involves the loss of a water molecule from Intermediate C to yield the aromatic pyrazolo[1,5-a]pyridine product. acs.org

Alternatively, the dehydration and cyclization of Intermediate A may occur before the oxidative dehydrogenation step. acs.org

StepDescriptionIntermediates
1. Activation Protonation of N-amino-2-iminopyridine by an acid catalyst.Activated imine
2. Nucleophilic Addition Addition of the enol form of a β-dicarbonyl compound.Adduct A
3. Oxidative Dehydrogenation Reaction with molecular oxygen to form a new intermediate.Intermediate B
4. Cyclization Intramolecular ring formation.Intermediate C
5. Dehydration Elimination of a water molecule to form the final aromatic product.Pyrazolo[1,5-a]pyridine

This table outlines a plausible reaction pathway for the formation of the pyrazolo[1,5-a]pyridine ring system via cross-dehydrogenative coupling.

Transition states in these reactions are complex and their specifics depend on the reactants and conditions. However, the key transition states would involve the initial nucleophilic attack and the subsequent intramolecular cyclization, which determines the regiochemical outcome of the reaction.

Reactant Structure:

Substituents on Pyrazole (B372694)/Pyridine (B92270) Precursors : The electronic properties of substituents on the initial pyrazole or pyridine rings play a crucial role. Electron-donating or electron-withdrawing groups can influence the nucleophilicity or electrophilicity of the reacting centers, thereby directing the regiochemical outcome of cyclization and subsequent functionalization.

Nature of the Dicarbonyl Compound/Dipolarophile : In condensation and cycloaddition reactions, the structure of the β-dicarbonyl compound or the dipolarophile (alkene or alkyne) is a primary determinant of the substitution pattern on the newly formed ring. nih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone leads to regioselective formation of the corresponding fused pyrimidine ring. nih.gov

Reaction Conditions:

Catalysts : The choice of catalyst, whether acidic or basic, can significantly alter the reaction pathway and yield. Lewis acids or Brønsted acids can activate substrates and facilitate cyclization. acs.orgnih.gov For example, palladium catalysts are used in cascade alkenylation/cyclization reactions to produce 2-substituted pyrazolo[1,5-a]pyridines. nih.gov

Solvent : The polarity and nature of the solvent can affect reaction rates and, in some cases, the regioselectivity of the product distribution.

Oxidizing Agent : In oxidative functionalization reactions, the choice of the oxidizing agent can determine the position of substitution. For instance, phenyliodine(III) diacetate (PIDA) is used to mediate regioselective cycloadditions. organic-chemistry.org

FactorInfluence on SynthesisExamples
Substituents on Precursors Directs the position of cyclization and functionalization based on electronic effects.Electron-donating groups on the pyrazole ring can enhance nucleophilicity at specific positions.
Catalyst Can activate specific sites on reactants, promoting a particular reaction pathway.Acetic acid in CDC reactions; Palladium in cross-coupling reactions. acs.orgnih.gov
Reaction Temperature Affects the rate of reaction and can influence the formation of kinetic vs. thermodynamic products.Microwave irradiation often leads to higher yields and shorter reaction times. nih.gov
Solvent Can stabilize intermediates and transition states, influencing reaction outcomes.N-methylpyrrolidone is used as a solvent for certain oxidative [3+2] cycloadditions. organic-chemistry.org

This table summarizes key factors that control regioselectivity and yield in the synthesis of pyrazolo[1,5-a]pyridine derivatives.

For the functionalization of a pre-formed pyrazolo[1,5-a]pyridine ring, such as in this compound, the existing substituents strongly direct the position of further electrophilic or nucleophilic attack. The electronic nature of the bromomethyl group and the inherent reactivity of the different positions on the heterocyclic core will dictate the regioselectivity of subsequent transformations.

Advanced Functionalization and Derivatization Strategies

Post-Synthetic Modifications of the Pyrazolo[1,5-a]pyridine (B1195680) Core

The pyrazolo[1,5-a]pyridine ring system is an aromatic structure resulting from the fusion of an electron-rich pyrazole (B372694) ring and an electron-deficient pyridine (B92270) ring. This electronic dichotomy governs the regioselectivity of substitution reactions, allowing for targeted modifications at specific positions.

The inherent reactivity of the pyrazolo[1,5-a]pyridine core towards electrophiles is dictated by the electron distribution across the two fused rings. The pyrazole moiety is generally more susceptible to electrophilic attack than the pyridine moiety. Research on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold provides significant insight into the likely outcomes of such reactions. researchgate.netmdpi.com

Electrophilic substitution is predicted to occur preferentially at the C3-position of the pyrazole ring, which is the most electron-rich and nucleophilic site. mdpi.com However, the regioselectivity can be highly dependent on the specific reagents and reaction conditions employed. For instance, studies on the parent pyrazolo[1,5-a]pyrimidine have shown that nitration using a mixture of nitric and sulfuric acids results in substitution at the C3-position. researchgate.net Conversely, using nitric acid in acetic anhydride directs the substitution to the C6-position on the pyrimidine ring. researchgate.net Bromination reactions can yield both the 3-bromo and 3,6-dibromo derivatives, indicating that both rings can be functionalized under appropriate conditions. researchgate.net

These findings suggest a sophisticated interplay of kinetic and thermodynamic control, where the reaction pathway can be steered to achieve substitution on either the pyrazole or the pyridine portion of the molecule.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrazolo[1,5-a]pyrimidine
ReactionReagentsPosition of SubstitutionProduct
NitrationHNO₃ / H₂SO₄C33-Nitropyrazolo[1,5-a]pyrimidine researchgate.net
NitrationHNO₃ / Ac₂OC66-Nitropyrazolo[1,5-a]pyrimidine researchgate.net
BrominationBr₂C3 and C63-Bromo- and 3,6-Dibromopyrazolo[1,5-a]pyrimidine researchgate.net

While the prompt refers to pyrimidine positions, the core is pyrazolo[1,5-a]pyridine. The principles of nucleophilic aromatic substitution (SNAr) are applicable to the activated positions of the pyridine ring within this fused system. In pyridine chemistry, nucleophilic attack is favored at the C2 and C4 positions (ortho and para to the nitrogen atom). stackexchange.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.com

In the pyrazolo[1,5-a]pyridine system, the C5 and C7 positions of the pyridine ring are analogous to the C4 and C2 positions of pyridine, respectively, and are thus activated towards nucleophilic attack. For an SNAr reaction to proceed, a good leaving group, such as a halogen, must be present at these positions. The reaction facilitates the introduction of a wide range of nucleophiles. mdpi.com Studies on 5,7-dichloro-substituted pyrazolo[1,5-a]pyrimidines demonstrate the viability of this approach, where amines and alkoxides readily displace the chloride ions to form diverse libraries of functionalized derivatives. mdpi.com This strategy is a cornerstone in medicinal chemistry for modifying heterocyclic scaffolds. mdpi.com While many SNAr reactions are believed to proceed via a two-step addition-elimination mechanism, recent evidence suggests that some of these transformations on heterocyclic systems may occur through a concerted mechanism. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Pyrazolo[1,5-a]pyridine Core
Leaving Group at C5/C7NucleophileResulting Functional Group
-Cl, -BrAlkyl/Aryl Amines (R-NH₂)Amino (-NHR)
-Cl, -BrAlkoxides (R-O⁻)Alkoxy (-OR)
-Cl, -BrThiolates (R-S⁻)Thioether (-SR)

Diversification through Transformations of the Bromomethyl Group

The 4-(bromomethyl) group is a highly reactive and synthetically valuable functional group. Its position on the pyridine ring, analogous to a benzylic bromide, makes it an excellent electrophile for SN2 reactions, opening up a vast landscape of potential molecular derivatives.

The primary utility of the 4-(bromomethyl) intermediate is its reaction with a wide array of nucleophiles. This allows for the direct and efficient introduction of diverse functional groups and structural motifs at the C4-methyl position. The displacement of the bromide ion by oxygen, nitrogen, sulfur, or carbon-based nucleophiles can be used to generate libraries of analogs for structure-activity relationship (SAR) studies.

Examples of such transformations include:

Ether Formation: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers.

Amine Synthesis: Treatment with primary or secondary amines leads to secondary or tertiary amines, respectively.

Thioether Synthesis: Reaction with thiols or thiolates provides thioether derivatives.

Nitrile Formation: Substitution with cyanide salts introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Ester Formation: Reaction with carboxylate salts results in the formation of esters.

Table 3: Representative Transformations of the 4-(Bromomethyl) Group
NucleophileReagent ExampleProduct ClassStructure of New Group
OxygenSodium Methoxide (NaOMe)Ether-CH₂-OCH₃
NitrogenMorpholineAmine-CH₂-N(CH₂CH₂)₂O
SulfurSodium Thiophenoxide (NaSPh)Thioether-CH₂-SPh
CarbonSodium Cyanide (NaCN)Nitrile-CH₂-CN
CarbonDiethyl Malonate (anion)Malonic Ester Derivative-CH₂-CH(CO₂Et)₂

The reactivity of the bromomethyl group can also be harnessed to initiate more complex transformations, such as cascade or tandem reactions, where multiple bonds are formed in a single operation. arkat-usa.org Such processes are highly valued for their efficiency and ability to rapidly build molecular complexity from simple starting materials. mdpi.comnih.gov

A hypothetical but plausible cascade reaction could involve the reaction of 4-(bromomethyl)pyrazolo[1,5-a]pyridine with a bifunctional nucleophile. For example, reaction with a compound containing both an amine and a thiol group could lead to an initial SN2 displacement of the bromide by the more nucleophilic thiol. Subsequent intramolecular cyclization, potentially triggered by a base or catalyst, could then occur via the amine attacking another electrophilic site on the pyrazolo[1,5-a]pyridine core (if one is present or generated in situ), leading to the formation of a new, complex polycyclic system. These advanced strategies, which combine the reactivity of the side chain with that of the heterocyclic core, represent a powerful approach to synthesizing novel and structurally elaborate molecules.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

The bromomethyl group in 4-(Bromomethyl)pyrazolo[1,5-a]pyridine serves as a powerful electrophilic site, making it an ideal precursor for the introduction of various functionalities and the elaboration into more complex molecular structures. Its utility is analogous to that of other activated halomethyl-substituted heterocycles, such as 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, which has been effectively used as a precursor for new tridentate ligands for transition metals. researchgate.net

The reactivity of the bromomethyl group allows for straightforward nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This versatility enables the facile attachment of diverse side chains and functional groups, which is a critical step in the synthesis of complex molecules with potential applications in medicinal chemistry. For instance, the reaction with primary and secondary amines can be used to introduce aminoalkyl substituents, which are common motifs in biologically active compounds.

NucleophileReagent ExampleProduct TypePotential Application
Primary AmineAniline4-(Anilinomethyl)pyrazolo[1,5-a]pyridinePharmaceutical intermediate
Secondary AminePiperidine4-(Piperidin-1-ylmethyl)pyrazolo[1,5-a]pyridineCNS agent precursor
AlcoholSodium Methoxide4-(Methoxymethyl)pyrazolo[1,5-a]pyridineSynthetic building block
ThiolSodium Thiophenolate4-(Phenylthiomethyl)pyrazolo[1,5-a]pyridineAgrochemical intermediate
CarbanionDiethyl malonateDiethyl 2-(pyrazolo[1,5-a]pyridin-4-ylmethyl)malonatePrecursor for further functionalization

These reactions typically proceed under mild conditions, highlighting the utility of this compound as a versatile intermediate for the construction of intricate molecular frameworks.

Building Block for Fused Polycyclic Heterocycles and Scaffolds

The pyrazolo[1,5-a]pyridine (B1195680) core is a recognized "privileged scaffold" in drug discovery, and the ability to construct more complex fused polycyclic systems from this core is of significant interest. nih.gov this compound can serve as a key starting material for the synthesis of novel fused heterocyclic systems through intramolecular cyclization strategies.

By first introducing a nucleophilic moiety onto a side chain attached at the 4-position via the bromomethyl group, subsequent intramolecular cyclization can lead to the formation of new rings fused to the pyrazolo[1,5-a]pyridine system. For example, reaction with a bifunctional nucleophile, such as an amino alcohol or an aminothiol, can install a side chain capable of cyclizing onto another position of the heterocyclic core, thereby constructing a new fused ring.

A hypothetical synthetic route to a fused polycyclic system is outlined below:

Nucleophilic Substitution: Reaction of this compound with 2-aminophenol to yield 4-((2-hydroxyanilino)methyl)pyrazolo[1,5-a]pyridine.

Intramolecular Cyclization: Subsequent acid-catalyzed cyclization and dehydration could lead to the formation of a novel fused polycyclic heterocycle, such as a pyrazolo[1,5-a]pyrido[4,3-b] ekb.egorganic-chemistry.orgoxazine derivative.

This strategy allows for the creation of unique three-dimensional molecular architectures that can be explored for their biological activities. The ability to build upon the pyrazolo[1,5-a]pyridine scaffold in this manner is crucial for the development of new chemical entities with novel pharmacological profiles.

Role in Expedited Synthesis of Diversified Chemical Libraries

The generation of chemical libraries containing a diverse range of compounds is a cornerstone of modern drug discovery. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close relative of pyrazolo[1,5-a]pyridine, has been successfully employed in the liquid-phase combinatorial synthesis of large compound libraries. nih.gov The reactivity and versatility of this compound make it an ideal building block for similar applications in diversity-oriented synthesis.

The straightforward reactivity of the bromomethyl group allows for its use in parallel synthesis schemes, where a common intermediate is reacted with a large panel of diverse nucleophiles to rapidly generate a library of related compounds. This approach enables the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyridine core.

An example of a parallel synthesis approach is depicted in the following table:

Reaction WellNucleophileResulting Compound
A1Morpholine4-(Morpholinomethyl)pyrazolo[1,5-a]pyridine
A24-Fluorophenol4-((4-Fluorophenoxy)methyl)pyrazolo[1,5-a]pyridine
A31H-Imidazole4-(Imidazol-1-ylmethyl)pyrazolo[1,5-a]pyridine
A4Sodium azide4-(Azidomethyl)pyrazolo[1,5-a]pyridine

By employing automated or semi-automated synthesis platforms, large libraries of pyrazolo[1,5-a]pyridine derivatives can be efficiently prepared from this compound. These libraries can then be screened for biological activity against a variety of therapeutic targets, accelerating the identification of new lead compounds for drug development programs.

Computational and Theoretical Investigations

Electronic Structure Calculations of Pyrazolo[1,5-a]pyridine (B1195680) Systems

Electronic structure calculations are fundamental to predicting the behavior of pyrazolo[1,5-a]pyridine systems. These calculations provide a deep understanding of electron distribution, molecular orbital energies, and other key electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the equilibrium geometry and electronic properties of pyrazolo[1,5-a]pyridine and its derivatives. researchgate.net DFT calculations, often at the B3LYP level of theory, have been successfully employed to determine optimized molecular geometries, total energy, and Mulliken atomic charges. researchgate.netresearchgate.net For instance, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems have used DFT to reveal that the ground state is a closed-shell singlet, characterized by frontier molecular orbitals of an antibonding π nature. nih.gov Such analyses help in understanding the stability and electronic structure of the heterocyclic core. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is essential for studying the excited-state properties and predicting the optical behavior of these compounds. rsc.orgcnr.it TD-DFT calculations are used to analyze electronic structure changes associated with absorption and emission processes. bohrium.com For the related pyrazolo[1,5-a]pyrimidine fluorophores, TD-DFT analysis has shown that substituents significantly influence absorption and emission intensities. nih.govrsc.org Specifically, electron-donating groups (EDGs) tend to enhance absorption and emission by promoting intramolecular charge transfer (ICT), a finding that aligns well with experimental data. rsc.orgresearchgate.net

Table 1: Representative DFT Calculation Parameters for Heterocyclic Systems

ParameterMethod/FunctionalBasis SetApplicationReference
Geometry OptimizationB3LYP6-31G(d)Equilibrium geometry of fused pyrazoles researchgate.net
Geometry OptimizationB3LYPdef2-TZVPMolecular structures of fluorophores nih.gov
Excited-State EnergyTD-DFTdef2-TZVPAbsorption and emission properties nih.govrsc.org
Vibrational FrequenciesB3LYP6-311g(d,p)IR spectra prediction researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis for predicting the chemical reactivity of molecules. wuxibiology.com By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net

For pyrazolo[1,5-a]pyrimidine systems, FMO analysis helps to characterize the electronic structure. nih.gov The HOMO-LUMO energy gap is a critical parameter derived from these calculations; a smaller gap generally implies higher reactivity. scispace.com In substituted pyrazolo[1,5-a]pyrimidines, calculations have shown that the negative charges are concentrated on specific carbon and nitrogen atoms (C3 and N4), explaining the regioselectivity of these compounds towards electrophiles. nih.gov The distribution of HOMO and LUMO lobes across the molecule indicates the regions most involved in electron donation and acceptance, respectively, providing a basis for predicting how the molecule will interact with other reagents. wuxibiology.com

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Data for a Model Pyridine (B92270) Derivative

ParameterValue (eV)
HOMO Energy-6.95
LUMO Energy-1.89
Energy Gap (ΔE)5.06

Note: Data presented is for the related compound 2,6-bis(bromomethyl)pyridine (B1268884) as a representative example. researchgate.net

Molecular Modeling of Reaction Pathways and Intermediates

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of the pyrazolo[1,5-a]pyridine core. encyclopedia.pub Theoretical calculations can map out potential reaction pathways, identify transition states, and determine the stability of intermediates, offering insights that are often difficult to obtain through experimental means alone. acs.org

For example, in the synthesis of pyrazolo[1,5-a]pyridines via the cross-dehydrogenative coupling of N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, a plausible reaction mechanism has been proposed and supported by computational analysis. acs.orgnih.gov The proposed pathway involves the activation of the N-amino-2-iminopyridine by an acid, followed by nucleophilic addition of the dicarbonyl compound's enol form. acs.orgnih.gov The resulting adduct then undergoes oxidative dehydrogenation and cyclization to form the final product. acs.orgnih.gov Similarly, DFT calculations have been used to support the proposed mechanism for the [3+2] cycloaddition reactions used to form the pyrazolo[1,5-a]pyridine scaffold, confirming the structures of the resulting products. researchgate.netnih.gov

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models are frequently used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. semanticscholar.org These calculated spectra serve as a valuable tool for confirming the structure of newly synthesized compounds by comparing them with experimental data. researchgate.net

For derivatives of pyridine, DFT calculations have been used to compute theoretical IR spectra and perform normal mode analysis. researchgate.netscispace.comderpharmachemica.com The calculated vibrational wavenumbers, after appropriate scaling, often show good agreement with experimental IR spectra, aiding in the complete assignment of vibrational modes. researchgate.net For example, calculations can identify characteristic stretching frequencies for C-H, C=N, and C=C bonds within the heterocyclic structure. scispace.comsemanticscholar.org Similarly, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which are crucial for the structural elucidation of complex organic molecules like 4-(Bromomethyl)pyrazolo[1,5-a]pyridine. researchgate.net

Q & A

Q. What are the common synthetic routes for brominated pyrazolo[1,5-a]pyridine derivatives?

Brominated derivatives are typically synthesized via halogenation or substitution reactions. For example, 3-bromo derivatives can be prepared by reacting pyrazolo[1,5-a]pyrazine precursors with brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. Solvent thermal decomposition (e.g., in toluene or DMF) is often used to achieve regioselectivity . Methylation or esterification steps may precede bromination to stabilize reactive sites . Purification via recrystallization from ethanol or DMF is recommended to isolate high-purity products .

Q. Which spectroscopic techniques are critical for characterizing brominated pyrazolo[1,5-a]pyridine derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry. For example, a singlet at δ ~4.2 ppm in ¹H NMR indicates a bromomethyl (-CH₂Br) group, while aromatic protons in pyrazolo[1,5-a]pyridine derivatives appear between δ 7.0–9.0 ppm .
  • IR spectroscopy : Bands at ~500–600 cm⁻¹ correspond to C-Br stretches, and carbonyl groups (e.g., esters) show peaks near 1725 cm⁻¹ .
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., [M+H]+ peaks with Br’s characteristic 1:1 isotopic split) .

Q. How are purification methods optimized for these compounds?

Recrystallization from polar aprotic solvents (e.g., DMF, ethanol) is standard. For brominated derivatives, gradient column chromatography (silica gel, hexane/ethyl acetate) effectively removes unreacted brominating agents. Analytical HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for biological assays .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 be achieved in pyrazolo[1,5-a]pyridine derivatives?

Position 7 is activated for electrophilic substitution due to electron-rich aromatic systems. Directed ortho-metalation (DoM) using LiTMP (lithium tetramethylpiperidide) enables selective bromination or formylation at this position. Alternatively, Pd-catalyzed C-H arylation with aryl halides (e.g., Suzuki-Miyaura coupling) introduces substituents without pre-functionalization . Computational modeling (DFT) predicts reactivity trends, guiding experimental design .

Q. What strategies resolve conflicting NMR data in structurally similar brominated derivatives?

Discrepancies between calculated and observed NMR shifts often arise from solvent effects or dynamic processes. Strategies include:

  • Variable-temperature NMR : To identify conformational equilibria (e.g., hindered rotation in bromomethyl groups).
  • 2D NMR (COSY, HSQC) : To assign overlapping signals in crowded aromatic regions.
  • Comparative analysis : Cross-referencing with crystallographic data (e.g., CCDC entries) validates assignments .

Q. How are pyrazolo[1,5-a]pyridine-based organometallic complexes designed?

Bromomethyl groups serve as anchors for metal coordination. For example, Re(I) tricarbonyl complexes are synthesized by reacting 4-(bromomethyl) derivatives with Re(CO)₅Br in THF. Characterization via IR confirms ν(CO) stretches at ~1900–2020 cm⁻¹, while X-ray crystallography reveals octahedral geometry . Bioactivity assays (e.g., cytotoxicity) link structural modifications to pharmacological profiles .

Q. What computational methods validate photophysical properties of fluorophore derivatives?

Time-dependent DFT (TD-DFT) calculates absorption/emission spectra, correlating electron-donating groups (EDGs) at position 7 with enhanced quantum yields (ϕF). For instance, methoxy substituents increase ε values by ~20,000 M⁻¹cm⁻¹ compared to nitro groups. Solvatochromic shifts in ethanol vs. DMSO are modeled using the polarizable continuum model (PCM) .

Q. How are reaction conditions optimized for introducing bromomethyl groups?

Key parameters include:

  • Temperature : Bromination with PBr₃ proceeds efficiently at 0–5°C to minimize side reactions.
  • Catalyst screening : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution in electron-deficient rings .
  • Solvent choice : Non-polar solvents (e.g., CH₂Cl₂) favor monobromination, while DMF promotes di-substitution .

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